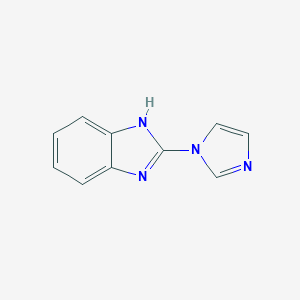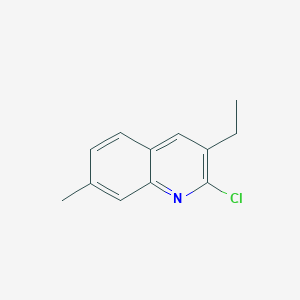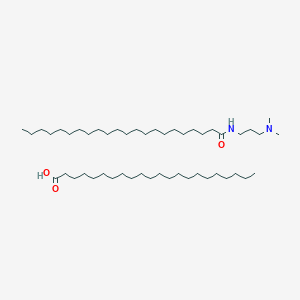
Behenamidopropyl dimethylamine behenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Behenamidopropyl dimethylamine behenate (BAPDMB) is a cationic surfactant that is widely used in various industries. It is a quaternary ammonium compound that is synthesized by reacting behenic acid with dimethylaminopropylamine. BAPDMB has a wide range of applications, including as a hair conditioner, fabric softener, and emulsifier. In recent years, BAPDMB has gained attention in scientific research due to its potential use in the development of drug delivery systems and as a gene delivery agent.
Wirkmechanismus
Behenamidopropyl dimethylamine behenate works by forming complexes with drugs and genes, which are then transported across cell membranes. Behenamidopropyl dimethylamine behenate has a positive charge, which allows it to interact with negatively charged cell membranes and improve the uptake of drugs and genes. Behenamidopropyl dimethylamine behenate can also disrupt the endosomal membrane, allowing the release of drugs and genes into the cytoplasm of target cells.
Biochemische Und Physiologische Effekte
Behenamidopropyl dimethylamine behenate has been shown to have low toxicity and is well tolerated by cells and tissues. Behenamidopropyl dimethylamine behenate can also enhance the activity of certain enzymes, such as alkaline phosphatase and lactate dehydrogenase. Behenamidopropyl dimethylamine behenate has been shown to have anti-inflammatory and antimicrobial properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Behenamidopropyl dimethylamine behenate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in aqueous solutions. Behenamidopropyl dimethylamine behenate is also biocompatible and has low toxicity, making it suitable for use in cell culture and animal studies. However, Behenamidopropyl dimethylamine behenate has some limitations, including its high cost and limited availability. Behenamidopropyl dimethylamine behenate can also be difficult to work with, as it requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of Behenamidopropyl dimethylamine behenate in scientific research. One area of interest is the development of Behenamidopropyl dimethylamine behenate-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the use of Behenamidopropyl dimethylamine behenate as a gene delivery agent for gene therapy. Behenamidopropyl dimethylamine behenate may also have potential applications in tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of Behenamidopropyl dimethylamine behenate in these areas.
Synthesemethoden
Behenamidopropyl dimethylamine behenate is synthesized by reacting behenic acid with dimethylaminopropylamine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white to off-white powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Behenamidopropyl dimethylamine behenate has gained attention in scientific research due to its potential use in drug delivery and gene therapy. Behenamidopropyl dimethylamine behenate has been shown to enhance the delivery of drugs and genes to target cells by improving their solubility, stability, and bioavailability. Behenamidopropyl dimethylamine behenate can also protect drugs and genes from degradation and clearance by the immune system, thereby increasing their therapeutic efficacy.
Eigenschaften
CAS-Nummer |
125804-04-8 |
|---|---|
Produktname |
Behenamidopropyl dimethylamine behenate |
Molekularformel |
C49H100N2O3 |
Molekulargewicht |
765.3 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid |
InChI |
InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
NDGKBIRTNHDYCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Andere CAS-Nummern |
125804-04-8 |
Synonyme |
BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



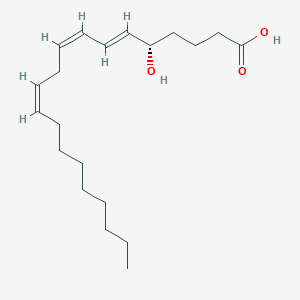
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
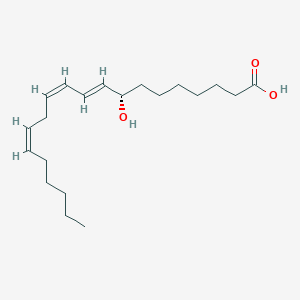

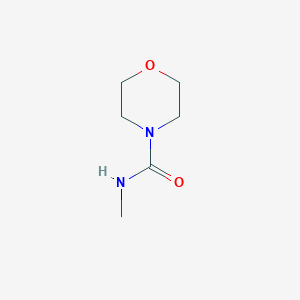

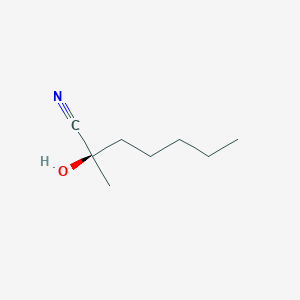
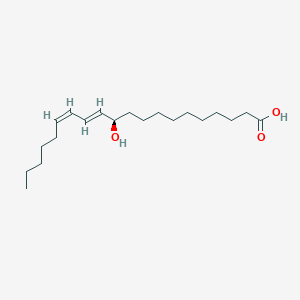
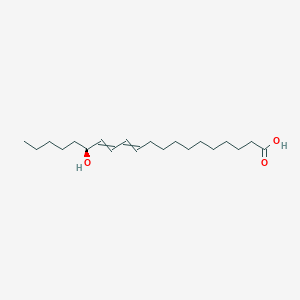
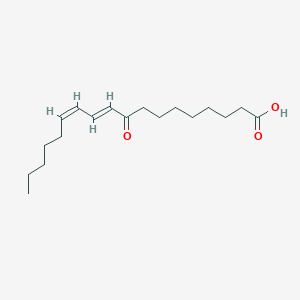
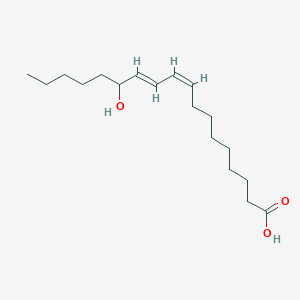
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
